molecular formula C15H21NO5 B1217135 Diacetylisoproterenol CAS No. 35553-62-9

Diacetylisoproterenol

Cat. No.: B1217135
CAS No.: 35553-62-9
M. Wt: 295.33 g/mol
InChI Key: JJOJKUASQDHISA-UHFFFAOYSA-N
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Description

Based on the name, it may be hypothesized as a diacetylated derivative of isoproterenol (a β-adrenergic agonist). However, this assumption cannot be validated without corroborative data from the evidence.

Properties

CAS No.

35553-62-9

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

[2-acetyloxy-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] acetate

InChI

InChI=1S/C15H21NO5/c1-9(2)16-8-13(19)12-5-6-14(20-10(3)17)15(7-12)21-11(4)18/h5-7,9,13,16,19H,8H2,1-4H3

InChI Key

JJOJKUASQDHISA-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)O

Synonyms

3-O,4-O-diacetylisoproterenol
3-O,4-O-diacetylisoproterenol hydrochloride
diacetylisoproterenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparators for Diacetylisoproterenol. Below is a summary of compounds discussed in the sources, which may serve as indirect analogs or methodological references:

Table 1: Compounds Mentioned in Evidence

Compound/Class Key Properties/Applications Relevance to this compound Source ID
Diacetyl (butanedione) Flavoring agent in e-liquids; associated with respiratory toxicity Possible structural similarity (if this compound contains diacetyl groups)
Diphenylamine analogs Structural analogs to NSAIDs/hormones (e.g., tofenamic acid) Illustrates design strategies for modifying aromatic amines
Drospirenone impurities Includes naphthalenol and thiophene derivatives Example of impurity profiling for pharmaceuticals
Diazepam Benzodiazepine with sedative properties Highlights nomenclature complexity and risk assessment

Key Observations :

Structural Hypotheses: If this compound is an acetylated derivative of isoproterenol, its stability, bioavailability, and receptor binding may differ from the parent compound. For example, diacetyl in e-liquids exhibits lower volatility and higher toxicity compared to simpler ketones .

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) methods for diacetyl detection in e-liquids could theoretically be adapted for analyzing this compound, provided its volatility and derivatization requirements align. Impurity profiling for drospirenone () emphasizes the need for stringent quality control in synthetic processes, which would apply to this compound if it were a pharmaceutical intermediate.

Toxicity and Regulation: Diazepam’s risk phrases (R61, R22, R68, R52/53) underscore the importance of evaluating reproductive toxicity, acute toxicity, and environmental hazards—factors that would need assessment for this compound.

Recommendations for Future Research

Explore structural analogs (e.g., acetylated catecholamines) to infer properties.

Apply analytical techniques from and to characterize this compound.

Conduct in vitro/in vivo studies to assess bioactivity and safety, referencing regulatory frameworks for diazepam and diacetyl .

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